3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidine, pyridopyrimidine, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine core. Key steps include:
Cyclization: Formation of the thiazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Condensation: Condensation reactions to attach the cyclohexyl and pyridopyrimidine moieties.
Functional Group Modifications: Introduction of the amino and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution at the amino or thiazolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and pyridopyrimidine derivatives.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural motifs
Properties
Molecular Formula |
C22H26N4O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-14(2)13-23-19-16(20(27)25-11-7-6-10-18(25)24-19)12-17-21(28)26(22(29)30-17)15-8-4-3-5-9-15/h6-7,10-12,14-15,23H,3-5,8-9,13H2,1-2H3/b17-12- |
InChI Key |
YOXVMOHBPFFLIB-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Origin of Product |
United States |
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